2-(4-Hydroxyphenyl)-1H-1,3-benzodiazole-7-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds like 4-Hydroxyphenylacetic acid involves strategies like decarboxylation-epoxidation-isomerization-oxidation . The synthesis of these compounds often involves the use of lignin-related p-coumaric and ferulic acids as starting materials .Molecular Structure Analysis
The molecular structure of related compounds like 4-Hydroxyphenylacetic acid consists of a monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by a 4-hydroxyphenyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds like 2-(4-Hydroxyphenylazo)benzoic acid include a molecular weight of 242.23 g/mol .Scientific Research Applications
Coordination Chemistry
In coordination chemistry, compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) are reviewed for their preparation procedures, properties, and complexation with metals. These compounds exhibit spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. This research highlights the potential for discovering new analogs with improved properties (Boča, Jameson, & Linert, 2011).
Materials Science
In the field of materials science, natural carboxylic acids derived from plants, such as benzoic acid, cinnamic acid, and others, are studied for their antioxidant, antimicrobial, and cytotoxic activities. These studies aim to understand the structure-activity relationships of these compounds, suggesting applications in developing new materials with specific biological activities (Godlewska-Żyłkiewicz et al., 2020).
Pharmacology
In pharmacology, benzofused thiazole derivatives are synthesized and evaluated for their antioxidant and anti-inflammatory properties. These compounds are tested for in vitro activities, offering a foundation for the development of new therapeutic agents with potential anti-inflammatory and antioxidant effects (Raut et al., 2020).
Environmental Studies
A comprehensive study on the degradation of acetaminophen by advanced oxidation processes reviews the generation of by-products, their biotoxicity, and proposed degradation pathways. This research contributes to understanding how to enhance the degradation of pharmaceuticals in water treatment processes (Qutob et al., 2022).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with streptavidin, a protein produced by streptomyces avidinii .
Mode of Action
It’s worth noting that compounds with similar structures, such as 4-hydroxyphenylpyruvate dioxygenase inhibitors, prevent growth in plants by blocking an enzyme that breaks down the amino acid tyrosine .
Biochemical Pathways
It’s known that phenolic compounds, which this compound is a part of, are synthesized via the shikimate and phenylpropanoid pathways .
Result of Action
Similar compounds have been found to have antimicrobial activity .
Action Environment
It’s known that environmental conditions can affect the metabolite profile of plant species .
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-9-6-4-8(5-7-9)13-15-11-3-1-2-10(14(18)19)12(11)16-13/h1-7,17H,(H,15,16)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYRAFKTHBOIOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)C3=CC=C(C=C3)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443482 | |
Record name | 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313279-30-0 | |
Record name | 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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